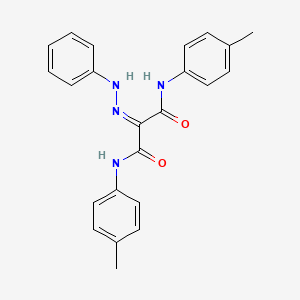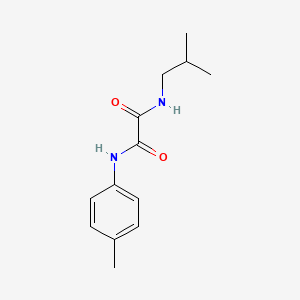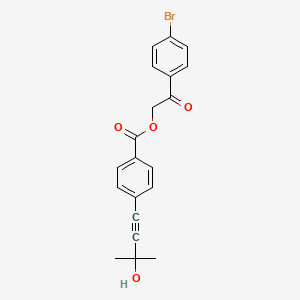
N,N'-bis(4-methylphenyl)-2-(phenylhydrazinylidene)propanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis(4-methylphenyl)-2-(phenylhydrazinylidene)propanediamide is an organic compound with a complex structure that includes both aromatic and hydrazine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(4-methylphenyl)-2-(phenylhydrazinylidene)propanediamide typically involves the reaction of 4-methylphenylamine with phenylhydrazine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be summarized as follows:
Step 1: 4-methylphenylamine is reacted with phenylhydrazine in a solvent such as ethanol.
Step 2: The mixture is heated to a specific temperature (usually around 80-100°C) and stirred for several hours.
Step 3: The reaction mixture is then cooled, and the product is isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods
On an industrial scale, the production of N,N’-bis(4-methylphenyl)-2-(phenylhydrazinylidene)propanediamide follows similar steps but with larger quantities of reactants and more efficient purification methods. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the quality and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(4-methylphenyl)-2-(phenylhydrazinylidene)propanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N,N’-bis(4-methylphenyl)-2-(phenylhydrazinylidene)propanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N,N’-bis(4-methylphenyl)-2-(phenylhydrazinylidene)propanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(4-methylphenyl)thiourea
- N,N’-bis(4-methylphenyl)propanediamide
- 4-Methyl-N-[4-(methylsulfonyl)phenyl]benzenemethanamine
Uniqueness
N,N’-bis(4-methylphenyl)-2-(phenylhydrazinylidene)propanediamide is unique due to its specific hydrazine functional group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N,N'-bis(4-methylphenyl)-2-(phenylhydrazinylidene)propanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c1-16-8-12-18(13-9-16)24-22(28)21(27-26-20-6-4-3-5-7-20)23(29)25-19-14-10-17(2)11-15-19/h3-15,26H,1-2H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPOFUIPXABOKQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=NNC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[3-[3-(6-Methoxypyridin-3-yl)phenyl]pyrazol-1-yl]methyl]-1,3-thiazole](/img/structure/B4998985.png)

![N-[2-[2-(4-iodophenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid](/img/structure/B4999006.png)
![4-fluoro-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4999013.png)
![1-(4-Methoxyphenyl)-2-(1-methylimidazo[4,5-c]pyridin-5-ium-5-yl)ethanone;bromide](/img/structure/B4999021.png)
![methyl 3-[(4-bromobenzoyl)amino]-4-methylbenzoate](/img/structure/B4999026.png)

![2-methoxy-4-((1E)-3-{4-[2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}-1-propen-1-yl)phenol](/img/structure/B4999035.png)
![6-(2,6-Dichlorophenyl)-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine](/img/structure/B4999043.png)

![5-(furan-2-yl)-N-propan-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4999057.png)
![(2E)-2-[(2-iodoanilino)methylidene]-6-methoxy-3,4-dihydronaphthalen-1-one](/img/structure/B4999068.png)
![1-[2-[5-(2-Methyl-1,3-thiazol-4-yl)-1,2,4-oxadiazol-3-yl]ethyl]pyrrolidin-2-one](/img/structure/B4999073.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}isonicotinamide](/img/structure/B4999078.png)
